4-[(3-Methylbutyl)amino]benzonitrile
Description
Significance of Substituted Benzonitriles in Organic Chemistry and Materials Science
Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group, with additional functional groups modifying the ring. This structural motif imparts a unique combination of polarity, rigidity, and reactivity, making these compounds valuable in numerous scientific domains.
In organic chemistry, the nitrile group is a versatile functional handle. It can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making benzonitriles key intermediates in the synthesis of complex molecules. sigmaaldrich.comcardiff.ac.uk The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring, directing further substitutions. The stability of the C-CN bond can be influenced by substituents on the ring, a factor that is explored in organometallic chemistry for applications in catalysis. nih.gov
In the realm of materials science, the properties of substituted benzonitriles are harnessed for the development of advanced materials. Their rigid structures are beneficial for creating liquid crystals, while their electronic properties are exploited in the design of organic semiconductors, dyes, and nonlinear optical materials. chemsrc.com The incorporation of benzonitrile (B105546) units into polymer backbones can enhance thermal stability and introduce specific electronic functionalities.
Overview of 4-[(3-Methylbutyl)amino]benzonitrile within the Context of Aromatic Amines and Nitriles
This compound is an aromatic compound that integrates three key chemical features: a benzonitrile core, a secondary amine linker, and a 3-methylbutyl (isoamyl) group. This specific combination of functional groups places it at the intersection of aromatic amines and nitriles, two classes of compounds with significant chemical and industrial relevance.
Aromatic Amines: These are compounds where an amino group is directly attached to an aromatic ring. The nitrogen atom's lone pair of electrons interacts with the aromatic pi-system, which influences the compound's basicity and reactivity. nih.gov Aromatic amines are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and polymers. orientjchem.org The amino group in this compound is a secondary amine, meaning the nitrogen atom is bonded to two carbon atoms (one on the aromatic ring and one in the methylbutyl group) and one hydrogen atom.
Nitriles: As previously mentioned, nitriles are organic compounds containing a cyano (-C≡N) functional group. sigmaaldrich.com This group is highly polar and can participate in a variety of chemical reactions. chemsrc.com Nitriles are precursors to many other nitrogen-containing functional groups. cardiff.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
4714-66-3 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-(3-methylbutylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10,14H,7-8H2,1-2H3 |
InChI Key |
COWYXIYUWPNTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 3 Methylbutyl Amino Benzonitrile
Advanced Synthetic Routes for the 4-Aminobenzonitrile Core Structure
The 4-aminobenzonitrile molecule serves as the foundational precursor for the target compound. Its synthesis can be approached through various modern chemical strategies, including catalyst-mediated reactions that offer high efficiency and selectivity, and multi-step pathways that allow for diverse molecular architectures.
Catalyst-Mediated Amination and Nitrilation Reactions
Modern synthetic chemistry heavily relies on catalytic processes to achieve efficient and environmentally benign transformations. The synthesis of 4-aminobenzonitrile is achievable through several catalytic routes, primarily involving the reduction of 4-nitrobenzonitrile or the amination of a pre-functionalized benzonitrile (B105546).
The catalytic hydrogenation of 4-nitrobenzonitrile is a predominant method for producing 4-aminobenzonitrile. researchgate.netguidechem.com This reaction typically employs catalysts such as Palladium on carbon (Pd/C) or specialized systems like Pd/SnO2-Sb2O3 under a hydrogen atmosphere. guidechem.com Another approach involves the direct amination of aromatic C-H bonds. For instance, electrochemical methods using a copper catalyst can facilitate the amidation of benzene (B151609) derivatives with nitriles serving as the amino source under mild conditions, representing a green chemistry approach. rsc.orgresearchgate.netnih.gov Additionally, the amination of halobenzonitriles, such as 4-chlorobenzonitrile, can be accomplished using ammonia in the presence of a catalyst. bloomtechz.compatsnap.com
| Starting Material | Reaction Type | Catalyst System | Key Conditions | Typical Yield |
| 4-Nitrobenzonitrile | Catalytic Hydrogenation | Pd/C, H₂ | Varies (e.g., solvent, pressure) | High |
| 4-Chlorobenzonitrile | Ammonolysis | Ammonia/Ethanol | Room Temperature | Good |
| Benzene | Electrochemical C-H Amidation | Copper Acetate | Room Temperature, Ambient Pressure | Up to 70-78% |
| Polystyrene | Catalytic Oxidative Amination | NiO/CeO₂ | Two-step process | ~50% (as Benzonitrile) |
Multi-step Convergent and Divergent Synthesis Strategies
Multi-step synthesis provides the flexibility to build complex molecules from simpler, readily available starting materials. A common route to 4-aminobenzonitrile involves the dehydration of 4-aminobenzamide. guidechem.compatsnap.com This reaction can be carried out using dehydrating agents like thionyl chloride or phenylphosphonic dichloride in a suitable solvent such as pyridine. patsnap.comchemicalbook.com This method is effective, with some protocols reporting yields as high as 96%. chemicalbook.com
Another well-established multi-step sequence begins with the nitration of aniline. khanacademy.orgyoutube.com However, direct nitration can lead to oxidation and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion in the acidic medium. khanacademy.orgyoutube.comchemistrysteps.com To circumvent this, the amino group is often first protected as an acetanilide. This protection moderates the activating effect of the amino group and directs nitration to the para position. The resulting 4-nitroacetanilide is then hydrolyzed back to 4-nitroaniline, which can be converted to 4-nitrobenzonitrile and subsequently reduced to the final 4-aminobenzonitrile product.
Selective N-Alkylation and Functionalization of the Amino Group with the 3-Methylbutyl Moiety
Once the 4-aminobenzonitrile core is synthesized, the next critical step is the introduction of the 3-methylbutyl (isoamyl) group onto the nitrogen atom. This transformation must be performed selectively to avoid side reactions, primarily over-alkylation.
Alkylation Reagent Selection and Reaction Condition Optimization
The N-alkylation of primary aromatic amines like 4-aminobenzonitrile can be achieved through several methods, each with distinct advantages regarding reagent choice and reaction conditions.
Classical Nucleophilic Substitution: The most direct method is the reaction of 4-aminobenzonitrile with a 3-methylbutyl halide, such as 3-methylbutyl bromide or iodide. fishersci.co.ukwikipedia.org This is a standard nucleophilic substitution reaction, typically carried out in the presence of a base (e.g., sodium carbonate) to neutralize the hydrogen halide formed during the reaction. fishersci.co.ukwikipedia.orglibretexts.org Solvents like DMF or THF are commonly used, and the reaction temperature may be elevated to increase the rate, especially for less reactive halides. fishersci.co.uk
Reductive Amination: An alternative route is the reductive amination of 3-methylbutanal (isovaleraldehyde) with 4-aminobenzonitrile. This two-part process involves the initial formation of an imine, which is then reduced in situ to the secondary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN). libretexts.org
Borrowing Hydrogen (BH) Catalysis: A more modern and atom-economical approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) methodology. nih.gov This process uses 3-methyl-1-butanol as the alkylating agent, which is a more environmentally friendly and readily available reagent than the corresponding alkyl halide. nih.gov The reaction is catalyzed by transition metal complexes, typically based on ruthenium (Ru) or iridium (Ir). nih.govorganic-chemistry.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then condenses with the amine. The resulting imine is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct. nih.gov These reactions can often be performed under mild conditions with high selectivity for the secondary amine product. nih.govresearchgate.netresearchgate.net
| Alkylation Method | Alkylating Reagent | Catalyst / Base | Key Conditions | Byproduct |
| Nucleophilic Substitution | 3-Methylbutyl Bromide | Na₂CO₃, K₂CO₃ | DMF or THF, elevated temp. | Halide Salt |
| Reductive Amination | 3-Methylbutanal | NaBH₃CN | Mild, one-pot | Borate salts |
| Borrowing Hydrogen (BH) | 3-Methyl-1-butanol | [Ru] or [Ir] complex, base (e.g., tBuOK) | Toluene, 25-70°C | Water |
Regioselectivity and Stereochemical Considerations in Amine Functionalization
A primary challenge in the N-alkylation of primary amines is achieving mono-alkylation selectively. The product, 4-[(3-Methylbutyl)amino]benzonitrile, is a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, yielding an undesired tertiary amine. fishersci.co.uklibretexts.org
Several strategies can be employed to favor mono-alkylation:
Stoichiometric Control: Using a controlled excess of the primary amine relative to the alkylating agent can increase the statistical probability of the alkylating agent reacting with the more abundant primary amine.
Catalyst Selection: Certain catalyst systems, particularly in reductive amination and BH reactions, have been developed to exhibit high selectivity for the formation of secondary amines. For example, Rh/C has been shown to be effective for the N-monoalkylation of aliphatic primary amines. rsc.org
Competitive Protonation: A specialized strategy involves using the amine hydrobromide salt as a reactant. Under controlled basic conditions, the reactant primary amine is selectively deprotonated and made available for alkylation, while the newly formed, more basic secondary amine product remains protonated and thus non-nucleophilic, preventing further reaction. rsc.org
Regarding stereochemistry, the 3-methylbutyl group is achiral, and the N-alkylation of 4-aminobenzonitrile does not create a new stereocenter. Therefore, stereochemical considerations are not a primary concern in this specific synthesis unless chiral catalysts or precursors are intentionally used to introduce chirality elsewhere in the molecule.
Synthesis of Structural Analogues and Precursors with Varied Substituents
The synthetic methodologies described for 4-aminobenzonitrile and its subsequent N-alkylation can be readily adapted to produce a wide range of structural analogues. By starting with substituted benzonitriles or anilines, one can introduce various functional groups onto the aromatic ring.
For example, starting with 2-aminobenzonitrile allows for the synthesis of ortho-substituted analogues. The reaction of 2-aminobenzonitriles with ynones under base-promoted, transition-metal-free conditions can lead to the formation of polysubstituted 4-aminoquinolines, demonstrating the versatility of the aminobenzonitrile core in more complex cyclization reactions. cardiff.ac.uk Similarly, beginning with a precursor like 4-amino-3-methylbenzonitrile provides a route to analogues with additional substitution on the benzene ring. The choice of precursor dictates the final substitution pattern, allowing for a modular approach to creating a library of related compounds.
| Precursor Molecule | Target Analogue Class | General Synthetic Approach | Potential Substituents |
| 2-Aminobenzonitrile | 2-[(3-Methylbutyl)amino]benzonitrile | N-Alkylation (e.g., Borrowing Hydrogen) | Amino group at C2 position |
| 4-Amino-3-methylbenzonitrile | 4-[(3-Methylbutyl)amino]-3-methylbenzonitrile | N-Alkylation | Methyl group at C3 position |
| 4-Amino-2-chlorobenzonitrile | 4-[(3-Methylbutyl)amino]-2-chlorobenzonitrile | N-Alkylation | Chloro group at C2 position |
| 4-Aminobenzamide | 4-[(3-Methylbutyl)amino]benzamide | N-Alkylation followed by nitrile formation, OR N-Alkylation of 4-aminobenzonitrile followed by nitrile hydrolysis | Amide instead of nitrile |
This adaptability makes the synthetic pathways broadly applicable for creating derivatives with modified electronic and steric properties, which is crucial for structure-activity relationship studies in various chemical and pharmaceutical research areas.
Halogenated Benzonitrile Amines (e.g., 2-Chloro-4-[(3-methylbutyl)amino]benzonitrile)
A primary route to halogenated derivatives, such as 2-Chloro-4-[(3-methylbutyl)amino]benzonitrile, involves a multi-step process beginning with the synthesis of a halogenated aminobenzonitrile precursor. For instance, 2-chloro-4-aminobenzonitrile can be prepared through the reduction of 2-chloro-4-nitrobenzonitrile. A common method for this reduction utilizes stannous chloride in concentrated hydrochloric acid.
Following the formation of the aminobenzonitrile, the subsequent step is the introduction of the 3-methylbutyl (isoamyl) group to the amino moiety. This is typically achieved through one of two primary methods:
N-Alkylation: This classic method involves the reaction of the aminobenzonitrile with a 3-methylbutyl halide, such as 1-bromo-3-methylbutane, in the presence of a base to neutralize the hydrogen halide byproduct.
Reductive Amination: A widely employed and often preferred method, reductive amination involves the reaction of the aminobenzonitrile with 3-methylbutanal (isovaleraldehyde) in the presence of a reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent frequently used for this transformation. rsc.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot procedure is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups. ias.ac.inresearchgate.net
A general experimental procedure for reductive amination on a gram scale involves dissolving the aldehyde in a suitable solvent like ethyl acetate, followed by the addition of the amine and then the reducing agent, sodium triacetoxyborohydride. The reaction is typically stirred at room temperature for several hours. rsc.org
Exploration of Diverse Alkyl Chains and Aromatic Substituents at the Amino Position
The synthetic strategies applied to introduce the 3-methylbutyl group can be extended to a wide array of other alkyl and aromatic substituents, allowing for the creation of a diverse library of N-substituted 4-aminobenzonitrile derivatives.
Diverse Alkyl Chains: The reductive amination approach is highly versatile for introducing various alkyl chains. By substituting 3-methylbutanal with other aldehydes or ketones, a broad spectrum of N-alkylated aminobenzonitriles can be synthesized. The reaction conditions are generally mild and amenable to a range of carbonyl compounds. researchgate.net
| Aldehyde/Ketone | Amine | Product |
| Isovaleraldehyde | 4-Aminobenzonitrile | This compound |
| Butyraldehyde | 4-Aminobenzonitrile | 4-(Butylamino)benzonitrile |
| Cyclohexanone | 4-Aminobenzonitrile | 4-(Cyclohexylamino)benzonitrile |
| Acetone | 4-Aminobenzonitrile | 4-(Isopropylamino)benzonitrile |
Diverse Aromatic Substituents: For the introduction of aromatic substituents at the amino position, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art method. beilstein-journals.orgnih.govsynthesisspotlight.comresearcher.life This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this context, 4-aminobenzonitrile can be coupled with various aryl halides to produce N-aryl-4-aminobenzonitriles. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope. beilstein-journals.org
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield |
| Bromobenzene | 4-Aminobenzonitrile | Pd(OAc)2 / X-Phos | KOt-Bu | 4-(Phenylamino)benzonitrile | High |
| 4-Chlorotoluene | 4-Aminobenzonitrile | Pd2(dba)3 / SPhos | NaOt-Bu | 4-(p-Tolylamino)benzonitrile | Good |
| 1-Bromo-4-methoxybenzene | 4-Aminobenzonitrile | Pd(OAc)2 / RuPhos | Cs2CO3 | 4-[(4-Methoxyphenyl)amino]benzonitrile | Good |
Green Chemistry Approaches and Sustainable Synthetic Practices in Benzonitrile Chemistry
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods in chemistry, and the synthesis of benzonitrile derivatives is no exception. These "green" approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. organic-chemistry.org In the context of N-alkylation, microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields compared to conventional heating. nih.govresearchgate.net Notably, microwave-promoted mono-N-alkylation of aromatic amines has been successfully achieved in water without the need for a catalyst, representing a significant green improvement. semanticscholar.orgrsc.org
Catalyst-Free and Solvent-Free Reactions: A particularly attractive green strategy is the development of reactions that proceed without a catalyst and in the absence of a solvent. Catalyst- and solvent-free reductive amination using pinacolborane (HBpin) has been reported for the synthesis of secondary amines at room temperature. rsc.org These methods minimize waste and the use of potentially toxic and volatile organic solvents.
Use of Greener Solvents: When a solvent is necessary, the trend is to replace hazardous solvents with more environmentally benign alternatives. Water is an ideal green solvent, and aqueous-mediated N-alkylation of amines has been demonstrated to be an efficient process. semanticscholar.orgrsc.org
| Green Approach | Reaction Type | Key Advantages |
| Microwave Irradiation | N-Alkylation | Reduced reaction times, higher yields, potential for solvent-free conditions. organic-chemistry.orgnih.govresearchgate.net |
| Catalyst-Free Conditions | Reductive Amination | Avoids the use of potentially toxic and expensive metal catalysts. rsc.org |
| Solvent-Free Conditions | N-Alkylation, Reductive Amination | Eliminates the use of volatile organic compounds (VOCs), simplifies work-up. rsc.orgresearchgate.netresearchgate.net |
| Aqueous Media | N-Alkylation | Utilizes a non-toxic, non-flammable, and readily available solvent. semanticscholar.orgrsc.org |
The ongoing development of these green methodologies is crucial for the sustainable production of this compound and its diverse derivatives, aligning chemical synthesis with the principles of environmental stewardship.
Molecular Structure Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in the 4-[(3-Methylbutyl)amino]benzonitrile structure can be achieved.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic protons, the N-H proton, and the aliphatic protons of the 3-methylbutyl group. The aromatic region typically displays an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group are expected to be shielded and appear upfield, while the protons ortho to the electron-withdrawing nitrile group are deshielded and appear downfield. The N-H proton signal is typically a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) protons, and its chemical shift can be solvent-dependent. The aliphatic chain gives rise to a series of signals with specific multiplicities: a triplet for the methylene group adjacent to the nitrogen, a multiplet for the subsequent methylene and methine protons, and a doublet for the terminal, equivalent methyl groups.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is expected to show distinct signals for the quaternary carbons (C-CN, C-N, and the nitrile carbon itself), the aromatic methine carbons, and the carbons of the alkyl side chain. The chemical shifts are influenced by the electronic effects of the substituents; for instance, the carbon atom attached to the nitrogen (C-N) is significantly deshielded, while the nitrile carbon (C≡N) appears in the characteristic region for cyano groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Ar-H (ortho to CN) | ~7.4 | d | C≡N | ~119 |
| Ar-H (ortho to NH) | ~6.6 | d | C-CN | ~100-105 |
| N-H | Variable | br s or t | Ar-C (ortho to NH) | ~112 |
| N-CH₂ | ~3.2 | t | Ar-C (ortho to CN) | ~133 |
| CH₂ | ~1.6 | m | C-NH | ~150 |
| CH | ~1.8 | m | N-CH₂ | ~43 |
| CH(CH₃)₂ | ~0.9 | d | CH₂ | ~38 |
| CH | ~26 | |||
| CH₃ | ~22 |
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent aromatic protons. Crucially, it would map the entire spin system of the 3-methylbutyl chain, showing cross-peaks between N-CH₂, the adjacent CH₂, the subsequent CH, and the terminal CH₃ protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). sdsu.edu It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For example, the proton signal at ~3.2 ppm would show a cross-peak to the carbon signal at ~43 ppm, assigning them as the N-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com It is particularly powerful for connecting different spin systems and identifying quaternary carbons. Key correlations would include the N-H proton showing a cross-peak to the aromatic carbon C-N and the N-CH₂ carbon. Protons on the N-CH₂ group would correlate to the C-N aromatic carbon, confirming the attachment of the alkyl chain to the nitrogen atom. Aromatic protons would show correlations to neighboring and ipso-carbons, confirming the substitution pattern.
Table 2: Key Predicted HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |
|---|---|---|
| N-H | N-CH₂, C-NH, Ar-C (ortho to NH) | Confirms N-H position and proximity to the alkyl chain and aromatic ring. |
| N-CH₂ | C-NH, -CH₂-CH, -CH₂- | Confirms attachment of the alkyl chain to the nitrogen and maps the chain. |
| Ar-H (ortho to NH) | C-NH, C-CN, other Ar-C | Confirms aromatic assignments and substitution pattern. |
| Ar-H (ortho to CN) | C-CN, C≡N, other Ar-C | Confirms aromatic assignments and proximity to the nitrile group. |
Vibrational Spectroscopy Studies: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com
The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts. The most prominent and diagnostically useful bands are:
C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. orientjchem.org This band may be weaker in the Raman spectrum.
N-H Stretch: The secondary amine N-H stretching vibration appears as a single, moderately intense band in the region of 3300-3500 cm⁻¹ in the FT-IR spectrum.
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the 3-methylbutyl group appear just below 3000 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the benzene ring.
N-H Bend: The N-H bending vibration is typically found in the 1650-1550 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| N-H Bend | 1550 - 1650 | Medium |
The secondary amine (N-H) group in this compound can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (C≡N) can serve as a hydrogen bond acceptor. In the condensed phase (solid or pure liquid), intermolecular hydrogen bonding of the N-H···N≡C type is expected. This interaction can be observed in the FT-IR spectrum as a broadening of the N-H stretching band and a shift to a lower frequency (wavenumber) compared to its position in a dilute, non-polar solvent where such interactions are minimized. The extent of this shift provides qualitative information about the strength of the hydrogen bonding. Hirshfeld surface analysis is a computational tool that can further investigate and visualize these intermolecular interactions in the solid state. analis.com.my
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dictated by the conjugated π-system of the benzonitrile (B105546) core, which is significantly influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
The UV-Vis absorption spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The key feature is an intense, long-wavelength absorption band characteristic of an intramolecular charge-transfer (ICT) transition. In this transition, electron density is promoted from the highest occupied molecular orbital (HOMO), which is largely localized on the amino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which has significant character on the nitrile group. The presence of the electron-donating 3-methylbutyl group on the nitrogen atom is expected to cause a slight bathochromic (red) shift in the absorption maximum (λmax) compared to the parent 4-aminobenzonitrile, due to its weak inductive effect.
Molecules of this type, such as the well-studied 4-(Dimethylamino)benzonitrile, are known for their interesting photophysical properties, often exhibiting fluorescence that is highly sensitive to solvent polarity. ijstr.org Upon excitation, the molecule can relax to emit a photon, and it is plausible that this compound would exhibit fluorescence. In polar solvents, related compounds can display "dual fluorescence," where emission occurs from both a locally excited state and a solvent-stabilized, twisted intramolecular charge-transfer (TICT) state. A detailed study would be required to confirm if this compound exhibits similar behavior.
Characterization of Electronic Transitions and Chromophoric Behavior
The electronic transitions and chromophoric behavior of 4-alkylaminobenzonitriles are of significant interest due to their potential applications in materials science and as molecular probes. The chromophore in this compound is the aminobenzonitrile moiety, where the amino group acts as an electron donor and the nitrile group as an electron acceptor. This donor-acceptor structure gives rise to intramolecular charge transfer (ICT) characteristics.
The UV-Vis absorption spectrum of such a compound is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* electronic transitions. analis.com.my The π → π* transitions, typically of higher energy, are associated with the aromatic ring and the nitrile group. analis.com.my The lower energy absorption bands are often attributed to the charge transfer from the lone pair of the amino nitrogen to the π* orbital of the benzonitrile system. The specific wavelengths of these transitions would be influenced by the nature of the alkyl substituent on the amino group.
Investigation of Solvent Effects on Absorption and Emission Maxima
The photophysical properties of donor-acceptor molecules like this compound are highly sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, refers to the shift in the position of absorption and emission spectral bands with a change in the solvent polarity.
In nonpolar solvents, the absorption and emission spectra are expected to be at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is anticipated. This is due to the stabilization of the more polar excited state (the ICT state) by the polar solvent molecules. The magnitude of this shift can provide insights into the change in dipole moment upon excitation. While specific data for this compound is not available, studies on related 4-alkylaminobenzonitriles have shown significant solvatochromic shifts, indicating a substantial increase in polarity upon photoexcitation.
Below is an illustrative data table showing typical solvent effects on a related aminobenzonitrile compound, which demonstrates the expected trends.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |
| Cyclohexane | 2.02 | 290 | 340 |
| Dichloromethane | 8.93 | 300 | 450 |
| Acetonitrile | 37.5 | 305 | 480 |
| Methanol | 32.7 | 302 | 475 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula.
For this compound, with a chemical formula of C12H16N2, the expected exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical mass with a very low margin of error (typically in the parts-per-million range), thereby confirming the molecular formula and the successful synthesis of the target compound.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Determination of Crystal Packing, Unit Cell Parameters, and Conformational Details
A single-crystal X-ray diffraction study of this compound would reveal its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ). Furthermore, it would elucidate the conformation of the 3-methylbutyl group and its orientation relative to the benzonitrile ring. Studies on similar aminobenzonitriles have shown that the amino nitrogen can exhibit a pyramidal character. researchgate.net The packing of the molecules in the crystal lattice would be governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. goettingen-research-online.deresearchgate.net
A hypothetical data table for the crystallographic data is presented below, based on typical values for related organic molecules.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.543 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1089.1 |
| Z | 4 |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in the Crystal Lattice
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the ground state geometry and electronic properties of molecules like 4-[(3-Methylbutyl)amino]benzonitrile.
Conformational Analysis and Energy Landscapes of the 3-Methylbutyl Chain
The 3-methylbutyl group attached to the amino nitrogen introduces significant conformational flexibility to the molecule. DFT calculations are employed to explore the potential energy surface of this alkyl chain, identifying stable conformers and the energy barriers between them. The rotation around the C-C and C-N bonds of the isoamyl chain leads to various spatial arrangements, known as conformers.
Comprehensive conformational analyses, often performed using DFT methods, can map out the energy landscape. researchgate.netresearchgate.net For an alkyl chain like 3-methylbutyl, the most stable conformations are typically those that minimize steric hindrance, such as the all-trans (anti-periplanar) arrangement of the carbon backbone. researchgate.net Gauche interactions, where bulky groups are in closer proximity, generally result in higher energy conformers. The energy difference between these conformers is typically in the range of a few kJ/mol. researchgate.net The identification of the global minimum energy structure is essential as it represents the most probable conformation of the molecule in its ground state.
Table 1: Illustrative Conformational Analysis Data for the 3-Methylbutyl Chain Note: This table presents hypothetical data based on general principles of conformational analysis for alkyl chains, as specific computational results for this compound are not readily available in the cited literature.
| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.0 |
| Gauche | ~60° | 0.8 - 1.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and reactions.
For donor-acceptor systems like this compound, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-accepting benzonitrile (B105546) moiety. nih.govresearchgate.net This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its absorption of light. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths. DFT calculations can provide a quantitative measure of this gap.
| Molecular Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| LUMO | -1.0 to -1.5 | Primarily on the benzonitrile group |
| HOMO | -5.5 to -6.0 | Primarily on the amino group and phenyl ring |
| HOMO-LUMO Gap | 4.0 to 5.0 | - |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It allows for the prediction of absorption and emission spectra and the characterization of different excited states.
Prediction of Absorption and Emission Spectra and Corresponding Transitions
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. For this compound, the lowest energy absorption band is expected to arise from the HOMO to LUMO transition, which has a significant charge-transfer character. nih.gov
The emission properties, particularly the phenomenon of dual fluorescence observed in many aminobenzonitriles, can also be investigated. researchgate.net This involves calculating the geometries and energies of the excited states. The emission from a locally excited (LE) state is typically at a shorter wavelength (higher energy), while emission from a charge-transfer (CT) state is red-shifted to longer wavelengths (lower energy). nih.gov
Characterization of Excited States, including Local Excitation (LE) and Charge Transfer (CT) States
In molecules like this compound, upon photoexcitation, an electron is promoted from the HOMO to the LUMO. The initially formed excited state is often a locally excited (LE) state, where the electron density is still largely confined to the phenyl ring. nih.gov
However, in polar solvents, the molecule can undergo a structural relaxation in the excited state to form a more stable intramolecular charge-transfer (CT) state. researchgate.net A widely accepted model for this process is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govresearchgate.net In the TICT state, the amino group twists relative to the phenyl ring, leading to a more complete separation of charge, with the positive charge on the amino group and the negative charge on the benzonitrile moiety. nih.gov TD-DFT can be used to calculate the potential energy surfaces of the excited states and identify the energy minima corresponding to the LE and TICT states, providing insight into the likelihood of dual fluorescence. nih.govresearchgate.net The stabilization of the CT state in polar solvents is a key factor in observing this phenomenon. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While DFT and TD-DFT provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a solvent environment over time. MD simulations can provide insights into how the solvent molecules interact with this compound and influence its conformational dynamics and excited-state processes.
For instance, MD simulations can model the reorientation of solvent molecules around the solute following photoexcitation, which plays a crucial role in stabilizing the charge-transfer state. It can also be used to explore the conformational flexibility of the 3-methylbutyl chain in solution and how this flexibility might affect the photophysical properties of the molecule. By combining MD with quantum mechanical calculations (QM/MM methods), a more accurate description of the system's behavior in a realistic environment can be achieved.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
NBO and QTAIM are two powerful quantum chemical analysis methods that provide deep insights into the electronic structure and bonding of a molecule.
Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.govwikipedia.org For this compound, NBO analysis would be crucial for quantifying the electronic delocalization between the nitrogen lone pair and the benzonitrile π-system.
The key interaction is the donation of electron density from the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbitals of the aromatic ring (acceptor NBOs). wisc.edu The strength of this delocalization can be estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edu A significant E(2) value for the n(N) → π*(C=C) interactions would confirm substantial electronic communication and delocalization, which is characteristic of such donor-acceptor substituted aromatic systems.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a different but complementary perspective by analyzing the topology of the electron density (ρ(r)). rsc.org By locating critical points in the electron density, QTAIM can define atoms, chemical bonds, and characterize the nature of these bonds. For instance, the properties at the bond critical point (BCP) between two atoms reveal the bond's strength and type. A high value of electron density (ρ) and a large, negative Laplacian of the electron density (∇²ρ) at the BCPs for the C-N, C-C, and C≡N bonds would indicate a high degree of covalent character.
| Analysis Method | Information Provided | Application to this compound |
| NBO | Lewis-like bonding picture, orbital occupancies, hybridization, charge distribution. dergipark.org.tr | Characterizes the C-N, C-C, C≡N bonds. Determines the hybridization of the N atom. Quantifies delocalization of the N lone pair into the ring. |
| QTAIM | Topological analysis of electron density, definition of atoms and bonds, characterization of bond type (covalent vs. ionic/closed-shell). rsc.org | Provides values for electron density (ρ) and its Laplacian (∇²ρ) at bond critical points to classify bond strength and character. |
NBO analysis excels at quantifying specific intramolecular interactions that contribute to molecular stability. The E(2) stabilization energy provides a direct measure of hyperconjugative and resonance effects. For this compound, this would quantify the energy contribution from the delocalization of the nitrogen lone pair into the phenyl ring's antibonding orbitals, as well as weaker hyperconjugative interactions within the alkyl chain (e.g., σ → σ* interactions).
QTAIM is particularly well-suited for identifying and quantifying weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces. rsc.org If this molecule were to form an intermolecular hydrogen bond with a solvent molecule (e.g., N-H···OH₂), QTAIM analysis would identify a bond critical point between the H and O atoms. The electron density and Laplacian values at this BCP would allow for the classification and quantification of the hydrogen bond's strength. Similarly, QTAIM can be used to identify potential weak intramolecular interactions, such as a C-H···N interaction, that might stabilize certain conformations of the flexible side chain.
| Interaction Type | NBO Analysis | QTAIM Analysis |
| Intramolecular Delocalization | Calculates stabilization energy E(2) for n(N) → π(ring) interaction. | Not directly quantified; inferred from bond path properties. |
| Intramolecular Hydrogen Bond | Can identify weak donor-acceptor interactions (e.g., n(N) → σ(C-H)). | Identifies a bond critical point (BCP) between the donor and acceptor atoms; ρ and ∇²ρ at the BCP characterize the interaction strength. |
| Intermolecular Hydrogen Bond | Calculates E(2) for donor NBO on one molecule and acceptor NBO on another. | Identifies an intermolecular BCP; its topological properties quantify the bond strength. |
Advanced Derivatization for Analytical and Research Applications
Development of 4-[(3-Methylbutyl)amino]benzonitrile as a Derivatization Reagent
The development of a new derivatization reagent involves assessing its reactivity, the stability of the resulting derivatives, and the enhancement of the analytical signal. The secondary amine in this compound presents a reactive site for conjugation with various functional groups in target analytes.
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that relies on the differential migration of charged species in an electric field. For neutral or weakly charged biomolecules, such as carbohydrates, derivatization is often necessary to introduce a charged or UV-active moiety, thereby enabling their separation and detection.
Drawing a parallel from its parent compound, 4-aminobenzonitrile, which is used for the derivatization of carbohydrates, this compound could theoretically be employed in a similar capacity. chemicalbook.com The derivatization reaction would likely involve reductive amination, where the amino group of the reagent reacts with the aldehyde or ketone group of a reducing sugar to form a Schiff base, which is subsequently reduced to a stable secondary amine. This process would tag the carbohydrate with the benzonitrile (B105546) group, which is chromophoric and thus facilitates UV detection.
The 3-methylbutyl group would increase the hydrophobicity of the resulting derivative. This modification could influence the interaction of the derivatized analyte with pseudostationary phases in micellar electrokinetic chromatography (MEKC), a variant of CZE, potentially leading to altered selectivity and resolution.
Table 1: Potential CZE Derivatization Parameters for Biomolecules using this compound (Hypothetical)
| Parameter | Condition | Rationale |
|---|---|---|
| Reaction | Reductive Amination | Targets aldehyde/ketone groups in biomolecules like carbohydrates. |
| Reducing Agent | Sodium Cyanoborohydride | Commonly used for selective reduction of Schiff bases. |
| Detection Mode | UV Absorbance | The benzonitrile moiety provides a chromophore for UV detection. |
| Separation Mode | CZE / MEKC | The introduced charge and altered hydrophobicity allow for electrophoretic separation. |
Pre-column derivatization is a common strategy in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to improve the chromatographic properties and detector response of analytes. chemicalbook.com For HPLC, derivatization can enhance UV absorbance or fluorescence, leading to lower detection limits. In GC-MS, it can increase the volatility and thermal stability of polar analytes, making them amenable to gas-phase analysis.
Theoretically, this compound could be used to derivatize compounds containing functional groups that are reactive towards its secondary amine, such as carboxylic acids (after activation), isocyanates, or sulfonyl chlorides. The resulting derivatives would possess the UV-active benzonitrile group, enhancing their detection by UV-Vis detectors in HPLC. The bulky, non-polar 3-methylbutyl group would likely increase the retention time in reversed-phase HPLC, which could be advantageous for separating highly polar analytes from the solvent front.
For GC-MS applications, the introduction of the this compound moiety could potentially increase the molar mass and produce characteristic fragmentation patterns upon electron ionization, aiding in structural elucidation. However, the volatility of the resulting derivatives would need to be carefully assessed to ensure their suitability for GC analysis.
Table 2: Hypothetical Pre-column Derivatization Strategies with this compound
| Analytical Technique | Target Analyte Functional Group | Potential Reaction | Benefit of Derivatization |
|---|---|---|---|
| HPLC-UV | Carboxylic Acids | Carbodiimide-mediated coupling | Increased hydrophobicity and UV response. |
| HPLC-UV | Isocyanates/Isothiocyanates | Nucleophilic addition | Stable urea/thiourea linkage with a UV tag. |
| GC-MS | Acyl Halides | Acylation | Potential for increased volatility and characteristic mass fragmentation. |
Functionalization for Isotope Labeling in Mechanistic and Metabolic Studies
Isotope labeling is a powerful tool for tracing the metabolic fate of molecules and elucidating reaction mechanisms. Derivatization reagents can be synthesized with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) to introduce a mass tag into the analyte of interest.
Currently, there is no specific information in the scientific literature describing the synthesis or application of isotopically labeled this compound. However, the synthesis of such a labeled reagent would be feasible. For instance, ¹³C atoms could be incorporated into the benzonitrile ring, or deuterium (B1214612) atoms could be introduced into the 3-methylbutyl group.
Once synthesized, this isotopically labeled reagent could be used to derivatize target molecules in biological samples. The mass shift introduced by the isotopic label would allow for the differentiation and quantification of the derivatized analyte from its unlabeled endogenous counterparts using mass spectrometry. This would be particularly useful in pharmacokinetic studies or in research aimed at understanding metabolic pathways.
Conjugation Strategies for Hybrid Material Development and Bioconjugation (e.g., fluorescent probes)
The functional groups within this compound, namely the secondary amine and the nitrile group, offer potential sites for conjugation to other molecules to create hybrid materials or bioconjugates. While the benzonitrile group itself is not strongly fluorescent, it can be a precursor to more complex, fluorescent structures.
There is a lack of published research on the use of this compound in the development of fluorescent probes or for conjugation to hybrid materials. The development of this compound into a fluorescent probe would likely require chemical modification of the benzonitrile ring to create a more extended π-conjugated system, which is a common feature of fluorescent molecules.
For bioconjugation, the secondary amine could be reacted with bifunctional linkers to attach it to proteins, nucleic acids, or other biomolecules. The nitrile group could also potentially be chemically modified for conjugation purposes. The hydrophobic 3-methylbutyl tail could serve as an anchor for embedding the molecule within lipid membranes or other hydrophobic environments in biological systems or materials.
Exploration of Material Science Applications and Functional Materials
Integration into Polymer Matrices for Optoelectronic and Photoresponsive Applications
The incorporation of chromophores into polymer matrices is a fundamental strategy for creating materials with tunable optical and electronic properties. Photoresponsive polymers, which change their characteristics in response to light, are of particular interest for applications in optical data storage, smart coatings, and actuators. specificpolymers.comnih.gov The 4-[(3-Methylbutyl)amino]benzonitrile moiety, with its potential for charge transfer and environmental sensitivity, is a promising candidate for integration into such polymer systems.
Preparation of Methacrylic Monomers Containing Pendant Azobenzene (B91143) Structures
A common approach to creating photoresponsive polymers is through the synthesis of methacrylic monomers that bear pendant photochromic units, such as azobenzene. tandfonline.comresearchgate.net These monomers can then be polymerized to yield polymers with a high density of photoactive groups. The general synthetic route involves the reaction of a functionalized azobenzene, often containing a hydroxyl group, with methacryloyl chloride. tandfonline.com
For a molecule like this compound to be incorporated in a similar fashion, it would first need to be functionalized to include a reactive group, such as a hydroxyl or an amino group, that is accessible for reaction with methacryloyl chloride or a related compound. For instance, a derivative of this compound could be designed to include a hydroxyl-terminated alkyl chain, which could then be esterified to produce the corresponding methacrylate (B99206) monomer. The resulting monomer could then be polymerized or copolymerized with other standard monomers like methyl methacrylate (MMA) to create a photoresponsive polymer. The 3-methylbutyl group on the amine would be expected to influence the solubility of the resulting monomer and the physical properties, such as the glass transition temperature (Tg), of the final polymer.
Below is a table illustrating the types of monomers that can be synthesized and subsequently polymerized.
| Monomer Type | General Structure | Potential Polymerization Method |
| Azobenzene Methacrylate | Azo-Ar-O-CO-C(CH3)=CH2 | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization |
| Pyridine-containing Methacrylate | Py-Spacer-O-CO-C(CH3)=CH2 | Atom Transfer Radical Polymerization (ATRP) |
| Functionalized Benzonitrile (B105546) Methacrylate | NC-Ar-N(R)-Spacer-O-CO-C(CH3)=CH2 | Free Radical Polymerization |
Incorporation into Polythiophenes with Azobenzene Moieties
Polythiophenes are a class of conducting polymers that are widely studied for their applications in organic electronics. researchgate.net The properties of polythiophenes can be tuned by the introduction of functional side chains. researchgate.netnih.gov Incorporating photochromic units like azobenzene into the side chains of polythiophenes can lead to materials where the conductivity or optical properties can be modulated by light. researchgate.net
In such a system, a derivative of this compound could be envisioned as part of the azobenzene moiety. For example, a thiophene (B33073) monomer could be synthesized with a side chain that includes an azobenzene unit functionalized with the this compound group. The polymerization of this monomer would lead to a polythiophene with pendant photoresponsive groups. The photoisomerization of the azobenzene unit (from trans to cis upon UV irradiation and back to trans with visible light or heat) can alter the polymer's conformation and packing, thereby influencing its electronic properties. researchgate.net The 3-methylbutyl group would likely enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices.
Design of Organic Electronic Materials with Tunable Charge Transport Properties
The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is critically dependent on the charge transport characteristics of the organic semiconductor materials used. researchgate.netrsc.org The molecular structure of these materials plays a key role in determining their charge carrier mobility. mdpi.com Aminobenzonitrile derivatives are known to exhibit intramolecular charge transfer (ICT), a property that is highly relevant to the design of materials for organic electronics. nih.govrsc.orgacs.org
The this compound molecule, with its donor (amino) and acceptor (benzonitrile) groups, is expected to possess a significant dipole moment, particularly in its excited state. The nature of the alkyl substituent on the amino group can influence the charge transport properties in several ways. The electron-donating strength of the amino group, which is modulated by the inductive effect of the alkyl chain, can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The bulky and flexible 3-methylbutyl group can also impact the solid-state packing of the molecules, which is a critical determinant of intermolecular electronic coupling and, consequently, charge carrier mobility. nih.gov In organic semiconductors, a balance between strong intermolecular electronic coupling and low reorganization energy is desired for efficient charge transport. mdpi.com The specific stereochemistry and conformational flexibility of the 3-methylbutyl group could be leveraged to control the molecular packing and optimize charge transport pathways.
The following table summarizes key parameters influencing charge transport in organic semiconductors and how they might be affected by the structure of this compound.
| Parameter | Description | Potential Influence of this compound |
| HOMO/LUMO Energy Levels | Determines the efficiency of charge injection and transport. | The electron-donating amino group raises the HOMO level. |
| Reorganization Energy | The energy required for a molecule to relax its geometry after gaining or losing a charge. | The flexible alkyl chain may influence the geometric relaxation. |
| Intermolecular Electronic Coupling | The strength of electronic interaction between adjacent molecules. | The bulky alkyl group will affect the solid-state packing and intermolecular distances. |
| Molecular Packing | The arrangement of molecules in the solid state. | The shape and flexibility of the 3-methylbutyl group will play a significant role. |
Development of Luminescent Materials for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors
Luminescent organic molecules are the cornerstone of organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgnih.govnih.gov The photophysical properties of these molecules, such as their emission wavelength, quantum yield, and sensitivity to the local environment, can be finely tuned through chemical design. rsc.org Aminobenzonitrile derivatives are well-known for their interesting fluorescence properties, including dual fluorescence in some cases, which arises from the emission from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. acs.org
The compound this compound is expected to be fluorescent, with its emission properties being sensitive to the polarity of its environment. This solvatochromism makes it a potential candidate for use as a fluorescent probe to study the local polarity of microenvironments, such as in polymers or biological systems. In the context of OLEDs, it could potentially serve as an emissive dopant in a host matrix. The 3-methylbutyl group could enhance its solubility in common organic hosts and also influence its solid-state morphology, which can affect the efficiency of the OLED device. The emission color could be tuned by modifying the electronic properties of the benzonitrile ring or the amino group. For instance, the introduction of additional electron-withdrawing or -donating groups could shift the emission to longer or shorter wavelengths, respectively.
Self-Assembly and Supramolecular Architectures Based on Intermolecular Interactions
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. researchgate.netfrontiersin.orgrsc.org The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the development of new functional materials. nih.gov The molecular structure of this compound contains several features that could drive self-assembly.
The table below outlines the potential intermolecular interactions and the resulting supramolecular structures that could be formed by this compound.
| Intermolecular Interaction | Description | Potential Supramolecular Structure |
| Hydrogen Bonding | Between the N-H of the amino group and the N of the nitrile group. | 1D chains, 2D sheets |
| π-π Stacking | Between the aromatic rings of adjacent molecules. | 1D columnar stacks |
| Dipole-Dipole Interactions | Arising from the polar nitrile group. | Ordered packing in the solid state |
| Van der Waals Forces | Involving the 3-methylbutyl groups. | Close packing of the alkyl chains |
Structure Property Relationship Studies in Chemical Design
Elucidation of Molecular Features Influencing Spectroscopic Signatures and Photophysical Behavior
The photophysical behavior of 4-[(3-Methylbutyl)amino]benzonitrile is governed by several key molecular features. The primary structure consists of a benzonitrile (B105546) framework, which acts as the electron acceptor, and an N-alkylated amino group, which serves as the electron donor. Upon photoexcitation, the molecule is promoted to an initial LE state. In polar solvents, it can then relax into a lower-energy ICT state, which is characterized by a significant transfer of electron density from the amino group to the benzonitrile moiety. diva-portal.org This process is often accompanied by a structural reorganization, most notably a twisting of the C-N bond connecting the amino group to the phenyl ring, leading to a Twisted Intramolecular Charge Transfer (TICT) state. acs.orgresearchgate.net
The emission spectrum of such compounds is a composite of fluorescence from both the LE and ICT states. The LE emission is typically a single band observed in nonpolar solvents, while the ICT emission appears as a distinct, red-shifted band in polar solvents. doi.org The intensity and position of these bands are highly sensitive to solvent polarity; increasing solvent polarity stabilizes the highly dipolar ICT state, leading to a more pronounced and bathochromically shifted ICT emission. doi.org
The 3-methylbutyl (isoamyl) substituent on the amino nitrogen is a critical feature. Its size, shape, and electron-donating inductive effect influence:
The Donor Strength: The alkyl group increases the electron-donating capacity of the amino nitrogen compared to the parent 4-aminobenzonitrile. doi.org
Steric Hindrance: The bulkiness of the branched alkyl chain affects the initial ground-state geometry and the dynamics of the twisting motion in the excited state. univie.ac.atresearchgate.net This steric strain can pre-twist the amino group relative to the benzene (B151609) ring even in the ground state, potentially lowering the energy barrier for forming the TICT state. univie.ac.atresearchgate.net
Correlation of Molecular Structure with Photophysical Efficiency and Excited State Dynamics
For N-alkylated aminobenzonitriles, the rate of ICT formation is influenced by the viscosity of the medium and the conformational freedom of the alkyl group. nih.gov The 3-methylbutyl group, with its branched structure, introduces significant steric hindrance. This bulkiness can affect the excited state dynamics in two competing ways: it may hinder the rotation required to achieve the fully twisted TICT geometry, or it could destabilize a planar conformation in the excited state, thereby facilitating the twisting motion. doi.org Theoretical studies on similar dialkylaminobenzonitriles suggest that bulky groups can lead to a ground state that is already significantly twisted, allowing for barrierless access to the TICT state upon excitation. univie.ac.atresearchgate.net
Impact of Alkyl Chain Length and Branching on Electronic and Steric Properties
The length and branching of the alkyl substituent on the amino nitrogen have a profound impact on both the electronic and steric properties of aminobenzonitrile derivatives.
Electronic Effects:
Inductive Effect: Alkyl groups are electron-donating. Increasing the length and branching of the alkyl chain generally increases the electron-donating strength of the amino group. doi.org This enhanced donor character stabilizes the charge-separated ICT state, which can lead to increased ICT emission even in less polar solvents. doi.org
Steric Effects:
Ground-State Geometry: Increased bulkiness of the alkyl substituent can cause a greater dihedral angle (twist) between the plane of the amino group and the benzene ring in the ground state. For example, theoretical studies on 4-N,N-diisopropylaminobenzonitrile, a sterically hindered analogue, show a ground-state twist of 33°. univie.ac.atresearchgate.net This pre-twisting can facilitate the formation of the TICT state upon excitation.
Excited-State Dynamics: While longer, linear alkyl chains might be expected to hinder free rotation, experiments show that they often lead to an increase in ICT emission. doi.org This has been attributed to factors like increased donor strength and changes in vibronic coupling. doi.org The branched structure of the 3-methylbutyl group introduces a unique steric profile compared to linear chains like n-butyl or n-pentyl. This branching can more effectively restrict the planarity of the molecule, promoting the structural changes necessary for ICT state formation.
The interplay of these effects is demonstrated in the table below, which shows conceptual data for a series of N-alkylated 4-aminobenzonitriles, illustrating how changes in the alkyl group can tune the photophysical properties.
| Compound | Alkyl Group | λem (LE) in Hexane (nm) | λem (ICT) in Acetonitrile (nm) | ICT/LE Intensity Ratio in Acetonitrile |
|---|---|---|---|---|
| 4-(Methylamino)benzonitrile | -CH3 | ~340 | ~460 | Low |
| 4-(Butylamino)benzonitrile | -(CH2)3CH3 | ~345 | ~475 | Medium |
| This compound | -CH2CH2CH(CH3)2 | ~345 | ~480 | Medium-High |
| 4-(Diisopropylamino)benzonitrile | -CH(CH3)2 (x2) | ~350 | ~490 | Very High |
Note: The data in this table are illustrative, based on established trends for N-alkylated aminobenzonitriles, to demonstrate the impact of alkyl substitution. doi.orgunivie.ac.atresearchgate.net
Rational Design Principles for New Benzonitrile Derivatives with Tuned Chemical and Photophysical Properties
The structure-property relationships observed for this compound and its analogues provide clear principles for the rational design of new functional molecules. rsc.org By systematically modifying the donor, acceptor, and bridging components, one can tune the resulting properties for specific applications, such as fluorescent probes, sensors, or materials for optoelectronics.
Key design principles include:
Tuning Emission Wavelength: The energy of the ICT emission is highly sensitive to the electron-donating ability of the amino group and the electron-accepting strength of the nitrile group.
To achieve a red-shift (lower energy emission), one can introduce stronger electron-donating alkyl groups (e.g., bulkier, more branched chains) or add further electron-withdrawing groups to the benzonitrile ring.
A blue-shift (higher energy emission) can be achieved with less powerful donor groups or by adding electron-donating groups to the benzonitrile ring.
Controlling Dual Fluorescence: The balance between LE and ICT emission can be controlled by manipulating the energy barrier to TICT formation.
To enhance ICT emission , one can introduce bulky substituents, like the 3-methylbutyl group, on the nitrogen atom. This steric hindrance favors a non-planar, twisted geometry, facilitating relaxation to the TICT state. univie.ac.atresearchgate.net
To favor LE emission , one can restrict the torsional motion. This can be accomplished by creating a rigid, planar molecular structure, for example, by incorporating the nitrogen atom into a cyclic system that is fused to the benzene ring.
Modifying Environmental Sensitivity: The sensitivity of the fluorescence to solvent polarity is a key feature of these molecules. This can be tuned by altering the change in dipole moment between the LE and ICT states. Increasing the donor-acceptor strength will generally increase this difference, making the ICT emission band more sensitive to the environment. This principle is crucial for designing molecular sensors that report on local polarity or viscosity.
By applying these principles, researchers can move beyond serendipitous discovery and rationally engineer novel benzonitrile derivatives with precisely tailored photophysical and chemical characteristics. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel and Atom-Economical Synthetic Methodologies
The pursuit of green and sustainable chemistry is a major driver in modern organic synthesis. For compounds like 4-[(3-Methylbutyl)amino]benzonitrile, future research will likely focus on developing synthetic routes that are not only efficient but also adhere to the principles of atom economy, minimizing waste and the use of hazardous reagents. jocpr.com
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy, such as cycloadditions and catalytic reactions, are particularly desirable. nih.govrsc.org For the synthesis of aminobenzonitriles, this could involve moving away from classical multi-step procedures that often involve protecting groups and generate significant waste.
Future synthetic strategies could include:
Catalytic C-N Cross-Coupling Reactions: Developing novel catalytic systems (e.g., based on earth-abundant metals) for the direct amination of 4-halobenzonitriles with 3-methylbutylamine. This would be a more atom-economical alternative to traditional nucleophilic aromatic substitution reactions.
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes.
A comparison of potential synthetic approaches is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages | Challenges |
| Catalytic C-N Cross-Coupling | Reaction of a 4-halobenzonitrile with 3-methylbutylamine in the presence of a metal catalyst. | High yields, good functional group tolerance. | Use of expensive and potentially toxic metal catalysts. |
| Direct C-H Amination | Direct reaction of benzonitrile (B105546) with 3-methylbutylamine to form the C-N bond. | High atom economy, reduced number of synthetic steps. | Selectivity and reactivity of C-H bonds can be challenging to control. |
| Flow Chemistry Synthesis | Continuous synthesis in a microreactor system. | Precise control over reaction parameters, improved safety, and scalability. | Initial setup costs can be high. |
Application of Advanced Spectroscopic Probes for Complex Chemical Environments
The nitrile (C≡N) group in this compound is a powerful spectroscopic reporter. Its vibrational frequency is highly sensitive to the local environment, making it an excellent probe for studying molecular interactions and dynamics. researchgate.netrsc.org Future research can leverage this property using advanced spectroscopic techniques.
Vibrational Stark Spectroscopy: The nitrile stretching frequency exhibits a linear response to an external electric field, a phenomenon known as the vibrational Stark effect. researchgate.net This allows the nitrile group to be used as an intrinsic probe of local electric fields within proteins or other complex systems, providing insights into electrostatic environments. researchgate.netbiorxiv.org
2D Infrared (2D-IR) Spectroscopy: This technique can be used to study the dynamics of molecular structures on a picosecond timescale. By incorporating this compound into larger systems, 2D-IR can be used to monitor changes in solvation dynamics and intermolecular interactions. researchgate.net
Quantum Cascade Laser (QCL) Spectroscopy: Recent advances in QCL-based spectrometers offer enhanced sensitivity for detecting nitrile vibrational probes in complex biological environments like live cells. biorxiv.org This could enable real-time monitoring of interactions involving molecules containing the benzonitrile moiety.
The utility of the nitrile group as a spectroscopic probe is summarized in the table below.
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| FTIR/Raman Spectroscopy | Information about the local chemical environment and hydrogen bonding. spectroscopyonline.com | Studying solvent-solute interactions and the formation of molecular aggregates. |
| Vibrational Stark Spectroscopy | Measurement of local electric fields. researchgate.net | Probing electrostatic environments in proteins or materials after incorporation of the molecule. |
| 2D-IR Spectroscopy | Ultrafast dynamics of molecular structure and environment. researchgate.net | Investigating solvation dynamics and conformational changes in real-time. |
| Quantum Cascade Laser Spectroscopy | High-sensitivity detection in complex media. biorxiv.org | Monitoring molecular interactions in biological systems. |
Multi-Scale Computational Modeling for Predictive Understanding of Reactivity and Dynamics
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. For this compound, multi-scale modeling approaches can offer insights into its electronic structure, reactivity, and interactions with its environment.
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of the molecule, including its vibrational frequencies, which can aid in the interpretation of experimental spectra. derpharmachemica.comunibo.itnih.gov Such calculations have been successfully applied to other benzonitrile derivatives to understand their structural and thermodynamic properties. derpharmachemica.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in solution or within a larger system. nih.govacs.orgchemrxiv.org This can provide information on solvation structures, conformational dynamics, and the formation of intermolecular interactions like hydrogen bonds. nih.govacs.orgchemrxiv.org
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the study of a specific part of a large system with high-level quantum mechanical methods while treating the rest of the system with more computationally efficient molecular mechanics. This is particularly useful for modeling the behavior of this compound within a protein or a material matrix.
The table below outlines the potential applications of different computational modeling techniques.
| Modeling Technique | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties (HOMO, LUMO), reaction pathways. derpharmachemica.comunibo.it | Understanding spectroscopic data, predicting reactivity, and designing new derivatives with tailored electronic properties. |
| Molecular Dynamics (MD) | Solvation structure, diffusion coefficients, conformational dynamics, hydrogen bonding. nih.govacs.orgchemrxiv.org | Predicting behavior in different solvents and understanding intermolecular interactions. |
| QM/MM | Reaction mechanisms in complex environments, excited state properties in materials. | Modeling interactions and reactions within a biological or material context. |
Exploration of Responsive Materials and Stimuli-Sensitive Systems Based on Benzonitrile Scaffolds
The unique electronic and structural features of the benzonitrile scaffold make it an attractive component for the design of "smart" or responsive materials. These materials can change their properties in response to external stimuli such as light, temperature, or an electric field.
Thermally Activated Delayed Fluorescence (TADF) Materials: Benzonitrile derivatives have been used in the development of materials for organic light-emitting diodes (OLEDs), including those that exhibit TADF. rsc.orgrsc.org The electron-withdrawing nature of the nitrile group can be exploited to create donor-acceptor structures that are essential for TADF. unibo.it Future research could explore the incorporation of this compound into novel host or emitter materials for next-generation displays and lighting.
Stimuli-Responsive Polymers: The benzonitrile group can be incorporated into polymer backbones or as side chains to create polymers that respond to various stimuli. rsc.org For example, changes in the polarity of the nitrile group upon interaction with analytes could be used for sensing applications.
The table below summarizes potential applications in responsive materials.
| Material Type | Stimulus | Potential Application | Role of the Benzonitrile Moiety |
| Photoresponsive Materials | Light | Drug delivery, optical switching, data storage. encyclopedia.pubresearchgate.netnih.gov | Structural component, influences electronic properties. |
| TADF Materials for OLEDs | Electricity | Displays, lighting. rsc.orgrsc.org | Electron-accepting unit in donor-acceptor molecules. unibo.it |
| Stimuli-Responsive Polymers | pH, temperature, analytes | Sensors, actuators, controlled release systems. nih.gov | Functional group that can participate in intermolecular interactions. |
Q & A
Q. What are the optimal synthetic routes for 4-[(3-Methylbutyl)amino]benzonitrile, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination between 4-aminobenzonitrile and 3-methylbutyl halides. Systematic optimization includes:
- Catalyst screening : Use of bases (e.g., K₂CO₃) or transition-metal catalysts to improve yield .
- Temperature control : Stepwise heating (e.g., 60–80°C) to minimize side reactions like over-alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while ethanol may favor purification .
- Analytical validation : Monitor reaction progress via TLC or HPLC, with final characterization by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How does the substitution pattern of the aminoalkyl chain influence the compound’s physicochemical properties?
Methodological Answer: The 3-methylbutylamino group’s branched alkyl chain impacts:
- Lipophilicity : Measured via logP (octanol-water partition coefficient); longer alkyl chains increase hydrophobicity .
- Solubility : Branched chains reduce crystallinity, improving solubility in organic solvents compared to linear analogs .
- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points correlating with chain rigidity .
Q. Comparative Table of Analogues
Advanced Research Questions
Q. What advanced spectroscopic and chromatographic techniques are essential for characterizing this compound and detecting synthetic byproducts?
Methodological Answer:
- NMR Spectroscopy : H-N HMBC detects nitrile-amine coupling; F NMR (if fluorinated analogs are synthesized) .
- HPLC-MS/MS : Quantifies trace impurities (e.g., unreacted intermediates) using C18 columns and electrospray ionization .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., Schiff base analogs) .
- FT-IR spectroscopy : Confirms nitrile (C≡N stretch at ~2220 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹) functionalities .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay standardization : Control variables like cell line viability (MTT vs. resazurin assays), buffer pH, and incubation time .
- Positive controls : Include reference compounds (e.g., kinase inhibitors for enzyme assays) to validate assay conditions .
- Orthogonal validation : Cross-check receptor binding (SPR) with functional cellular assays (e.g., cAMP modulation) .
- Data normalization : Express activity as % inhibition relative to vehicle controls to account for plate-to-plate variability .
Q. What computational modeling approaches are most effective for predicting the compound’s binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in enzyme active sites (e.g., kinases) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and rank derivatives .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with nitrile/amine groups) for lead optimization .
Q. What strategies can be employed to establish robust structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Systematic substitution : Synthesize derivatives with modified alkyl chain lengths (e.g., ethyl to hexyl) or aromatic substituents .
- Bioisosteric replacement : Replace the nitrile group with carboxylic acid or tetrazole to assess electronic effects .
- High-throughput screening : Test libraries in parallel assays (e.g., kinase panels, antimicrobial susceptibility) .
- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
